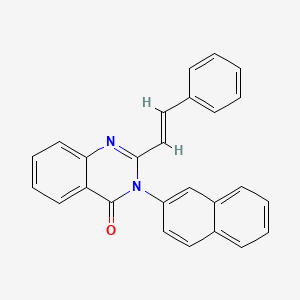
3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as NPQ, and it is a quinazolinone derivative that has a naphthalene and styrene moiety in its structure.
Mécanisme D'action
The mechanism of action of 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that NPQ inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, NPQ has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has also been shown to have other biochemical and physiological effects. Studies have shown that NPQ has anti-inflammatory and antioxidant properties. Additionally, NPQ has been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its potent anti-cancer properties. Additionally, NPQ is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using NPQ in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One of the most significant directions is the development of new and more efficient synthesis methods for NPQ. Additionally, further studies are needed to fully understand the mechanism of action of NPQ and its potential applications in various fields, such as neurodegenerative diseases and inflammation. Finally, studies are needed to evaluate the safety and efficacy of NPQ in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a multistep process that involves the reaction of 2-aminobenzoic acid with 2-naphthaldehyde to form 2-(2-naphthyl)benzoxazole. The benzoxazole is then reacted with benzaldehyde to form 2-(2-naphthyl)benzoxazole-2-phenylvinyl ketone. Finally, the ketone is reacted with ammonium acetate to form 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone.
Applications De Recherche Scientifique
3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that NPQ has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, NPQ has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
3-naphthalen-2-yl-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O/c29-26-23-12-6-7-13-24(23)27-25(17-14-19-8-2-1-3-9-19)28(26)22-16-15-20-10-4-5-11-21(20)18-22/h1-18H/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUCQJNSBJUDAE-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(naphthalen-2-yl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

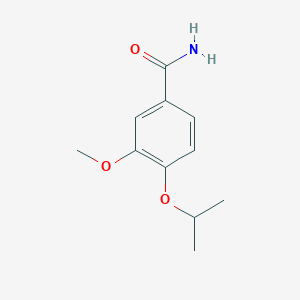
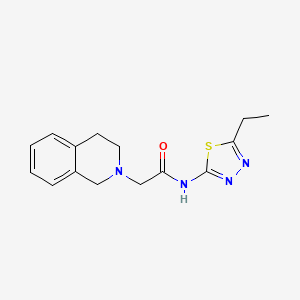

![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)
![3-(2-ethylhexyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296791.png)

![1-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5296804.png)
![3-amino-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5296821.png)
![5-[4-(benzyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296829.png)
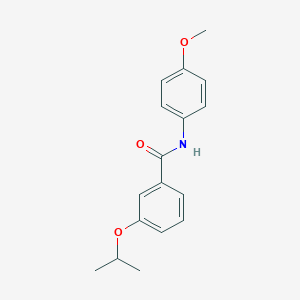

![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)
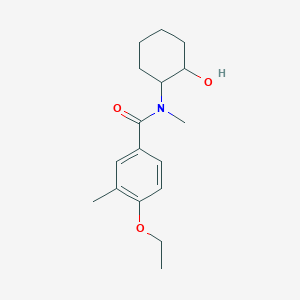
![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)